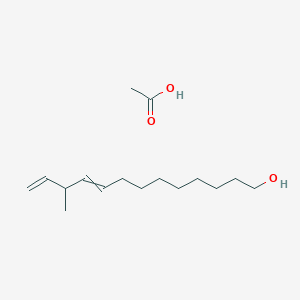
Acetic acid;11-methyltrideca-9,12-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;11-methyltrideca-9,12-dien-1-ol is a chemical compound with a unique structure that combines the properties of acetic acid and a long-chain alcohol with multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-methyltrideca-9,12-dien-1-ol typically involves the esterification of acetic acid with 11-methyltrideca-9,12-dien-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;11-methyltrideca-9,12-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;11-methyltrideca-9,12-dien-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;11-methyltrideca-9,12-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of double bonds and the hydroxyl group allows for diverse chemical interactions, which can modulate the activity of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;11-methyltrideca-9,12-dien-1-one: Similar structure but with a ketone group instead of an alcohol.
Acetic acid;11-methyltrideca-9,12-dien-1-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
Acetic acid;11-methyltrideca-9,12-dien-1-ol is unique due to the presence of both acetic acid and a long-chain alcohol with multiple double bonds. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
73512-32-0 |
|---|---|
Fórmula molecular |
C16H30O3 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
acetic acid;11-methyltrideca-9,12-dien-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15;1-2(3)4/h3,10,12,14-15H,1,4-9,11,13H2,2H3;1H3,(H,3,4) |
Clave InChI |
ZHZORGVKQAXTAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C=CCCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


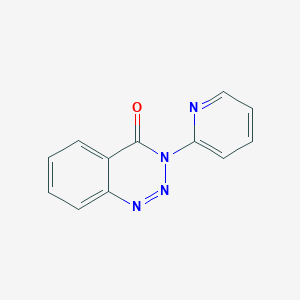
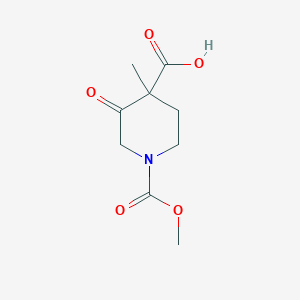
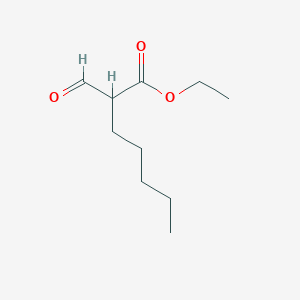
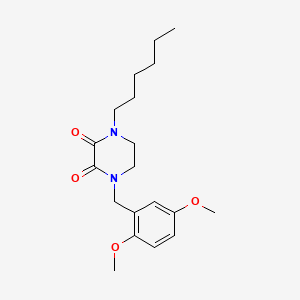
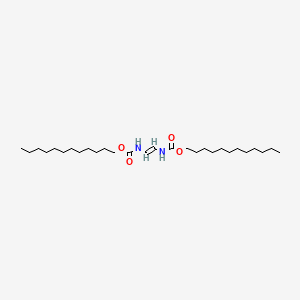
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
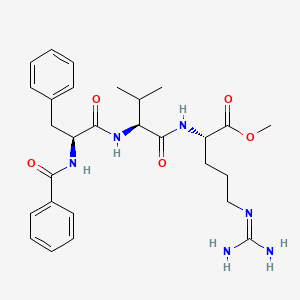
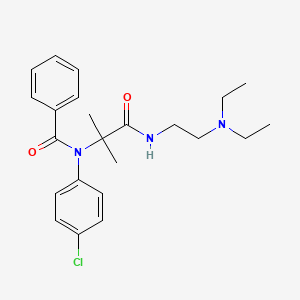
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
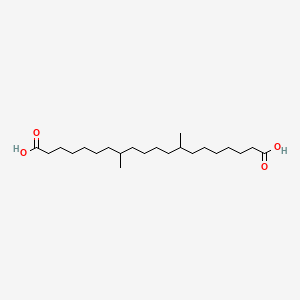
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)
